

Spectral Properties of Cyanine7.5 Amine: A Technical Guide

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Compound of Interest

Compound Name: Cyanine7.5 amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.

Cyanine7.5 is a heptamethine cyanine dye known for its long-wave emission, which allows for deep tissue penetration and reduced background autofluorescence, making it particularly suitable for in vivo imaging studies.^{[1][2]} The amine-reactive nature of its derivatives, such as Cyanine7.5 NHS ester, allows for the covalent labeling of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.^[2]

Core Spectral Properties

The spectral characteristics of a fluorophore are critical for designing and executing fluorescence-based experiments. Key properties include the maximum excitation and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield. These parameters for **Cyanine7.5 amine** and its common derivatives are summarized below. It is important to note that the spectral properties of cyanine dyes can be influenced by the solvent environment.^{[3][4]}

Quantitative Data Summary

The following tables provide a consolidated view of the spectral properties for **Cyanine7.5 amine** and its related compounds.

Table 1: Spectral Properties of **Cyanine7.5 Amine**

Property	Value	Reference
Excitation Maximum (λ_{ex})	788 nm	[5]
Emission Maximum (λ_{em})	808 nm	[5]
Molar Extinction Coefficient (ϵ)	223,000 L·mol ⁻¹ ·cm ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	0.10	[5]

Table 2: Spectral Properties of Cyanine7.5 NHS Ester

Property	Value	Reference
Excitation Maximum (λ_{ex})	788 nm	[3][4]
Emission Maximum (λ_{em})	808 nm	[3][4]
Molar Extinction Coefficient (ϵ)	223,000 L·mol ⁻¹ ·cm ⁻¹	[3][4]
Fluorescence Quantum Yield (Φ)	0.10	[3]

Table 3: Spectral Properties of sulfo-**Cyanine7.5 Amine**

Property	Value	Reference
Excitation Maximum (λ_{ex})	778 nm	[6]
Emission Maximum (λ_{em})	797 nm	[6]
Molar Extinction Coefficient (ϵ)	222,000 L·mol ⁻¹ ·cm ⁻¹	[6]

Experimental Protocols

Accurate determination of the spectral properties of **Cyanine7.5 amine** and its conjugates is essential for quantitative analysis. Below is a generalized protocol for measuring the absorption and fluorescence spectra of these dyes.

Protocol for Spectral Characterization of Cyanine7.5 Dyes

1. Materials and Reagents:

- **Cyanine7.5 amine** or its derivative
- Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or phosphate-buffered saline (PBS))[\[5\]](#)[\[7\]](#)
- Quartz cuvettes (1 cm path length)
- Spectrophotometer
- Fluorometer

2. Sample Preparation:

- Prepare a stock solution of the Cyanine7.5 dye in a suitable organic solvent like DMSO or DMF, as non-sulfonated cyanine dyes have low aqueous solubility.[\[7\]](#)
- For spectral measurements, dilute the stock solution in the desired final solvent to a concentration that yields an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

3. Absorption Spectrum Measurement:

- Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-900 nm).
- Use the same solvent as the sample for the blank measurement to zero the instrument.
- Measure the absorbance spectrum of the Cyanine7.5 dye solution.

- The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{max}).

4. Fluorescence Emission Spectrum Measurement:

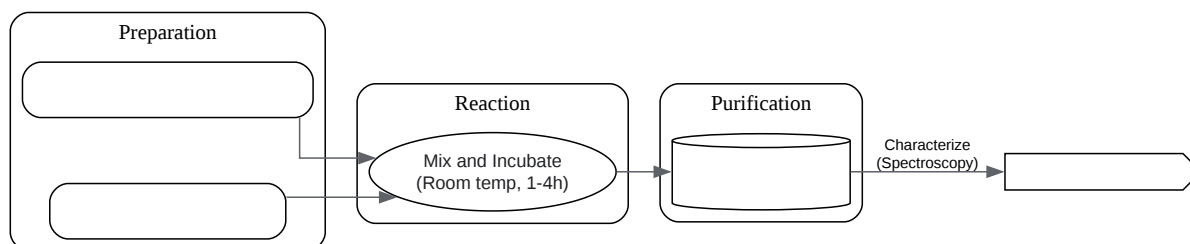
- Set the excitation wavelength of the fluorometer to the determined absorption maximum (λ_{max}).
- Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., 790-950 nm).
- Measure the fluorescence emission spectrum of the sample.
- The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).

Experimental Workflows and Logical Relationships

Cyanine7.5 amine and its derivatives are primarily used as labels in various biological applications. The following diagrams illustrate common experimental workflows.

Biomolecule Labeling Workflow

The free amine group of **Cyanine7.5 amine** can be conjugated with molecules containing activated carboxylic acid derivatives.^[1] More commonly, the N-hydroxysuccinimide (NHS) ester of Cyanine7.5 is used to label biomolecules with primary amines, such as proteins.^[2]

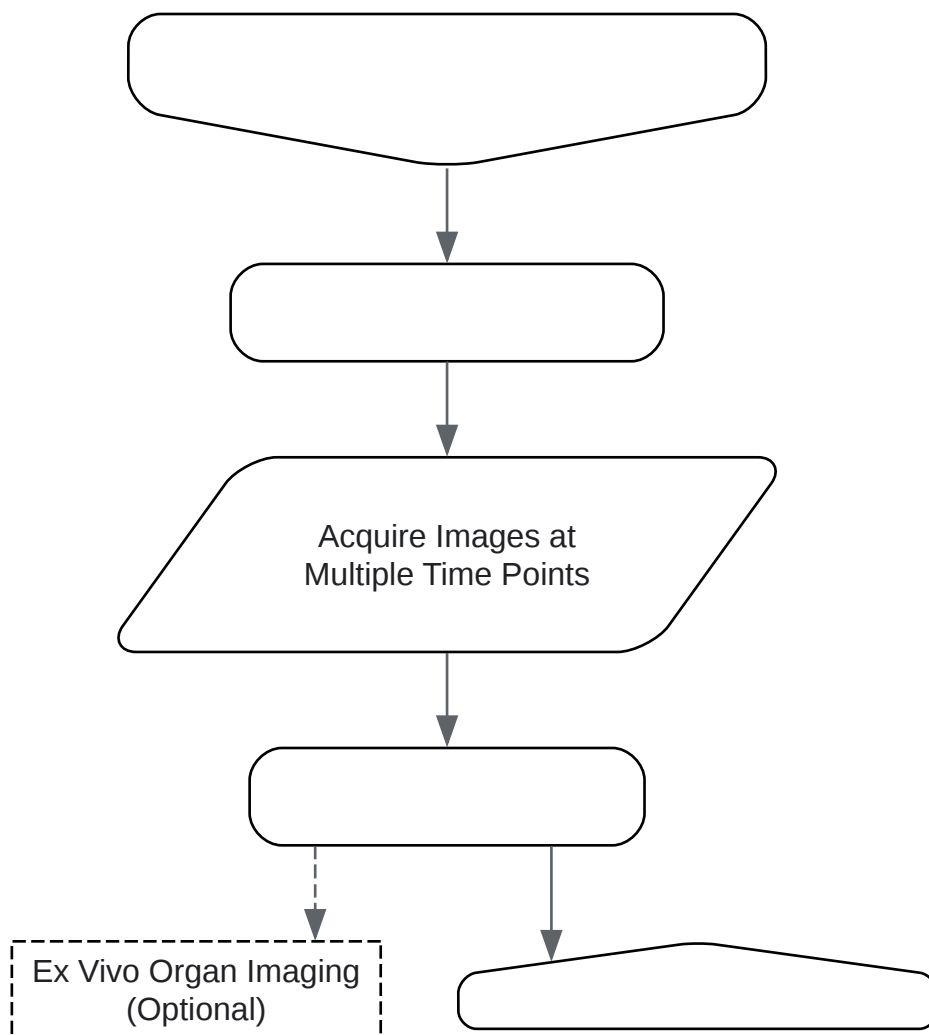


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Biomolecule Labeling Workflow

In Vivo Imaging Experimental Workflow

A significant application of Cyanine7.5-labeled molecules is in vivo imaging, leveraging the NIR window for deep tissue imaging.[8][9]

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In Vivo Imaging Workflow

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